molecular formula C16H23NO4 B13173187 ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate

ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate

Cat. No.: B13173187
M. Wt: 293.36 g/mol
InChI Key: VEKULCRPYMVBTR-LSDHHAIUSA-N
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Description

Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is a chiral carbamate derivative characterized by its (1S,2S) stereochemistry, a 4-methoxyphenyl substituent, and an ethyl carbamate group. The compound’s structure features a ketone (3-oxo) group and an isopropyl (propan-2-yl) moiety, which contribute to its stereoelectronic properties.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl N-[(1S,2S)-2-formyl-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C16H23NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-11,14-15H,5H2,1-4H3,(H,17,19)/t14-,15+/m0/s1

InChI Key

VEKULCRPYMVBTR-LSDHHAIUSA-N

Isomeric SMILES

CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](C=O)C(C)C

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with ethyl chloroformate to form the carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Key Comparisons:

Compound Name Carbamate Group Aryl Substituent Molecular Weight (g/mol) Reported Activity/Application Evidence ID
Ethyl N-[(1S,2S)-1-(4-Methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate Ethyl 4-Methoxyphenyl Not reported Hypothesized protease targets N/A
tert-Butyl N-[(1S)-1-[N′-(3-Chlorophenyl)hydrazinecarbonyl]-3-(methylsulfanyl)propyl]carbamate tert-Butyl 3-Chlorophenyl Not reported Anti-tubercular
(S)-N-(1-Oxo-1-(2-(4-(Trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate None (amide) 4-Trifluoromethylphenyl Not reported Anti-tubercular
1-Methylethyl (3-Chloro-4-Methoxyphenyl)carbamate Isopropyl 3-Chloro-4-methoxyphenyl Not reported Pesticide (chlorpropham analog)
  • Carbamate Ester Influence: The ethyl carbamate in the target compound likely offers intermediate lipophilicity compared to bulkier tert-butyl groups (e.g., ) or smaller methyl esters (e.g., ). In contrast, isopropyl carbamates (e.g., ) are common in agrochemicals due to their hydrolytic stability, suggesting the target’s ethyl group may confer faster metabolic clearance .
  • Aryl Substituent Effects :

    • The 4-methoxyphenyl group in the target compound is electron-rich, which may enhance π-π stacking or hydrogen bonding in biological targets compared to electron-withdrawing groups (e.g., 3-chloro or 4-trifluoromethyl in ) .
    • In anti-tubercular compounds (), nitro or chloro substituents improve activity by modulating redox interactions, whereas the 4-methoxy group’s role remains speculative .

Stereochemical and Backbone Comparisons

  • Stereochemistry :
    • The (1S,2S) configuration in the target compound contrasts with (1S,2R) or (2S,3S) configurations in HIV-1 protease inhibitors () and indole derivatives (). Such stereochemical variations critically influence binding to chiral enzyme active sites .
  • Backbone Structure: The 3-oxo-propyl backbone in the target compound resembles ketone-containing intermediates in protease inhibitor synthesis (). However, the absence of hydroxy or sulfonamide groups (cf. ’s compound 22) may limit its hydrogen-bonding capacity .

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